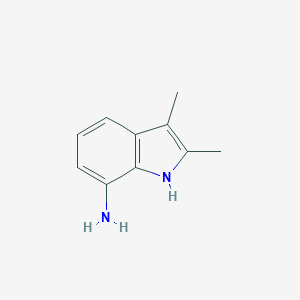

2,3-dimethyl-1H-indol-7-amine

描述

2,3-Dimethyl-1H-indol-7-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a benzene ring fused to a pyrrole ring, with two methyl groups at positions 2 and 3, and an amine group at position 7. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-1H-indol-7-amine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. For this compound, the starting materials would be 2,3-dimethylphenylhydrazine and a suitable ketone.

Another method involves the cyclization of o-nitrostyrenes using a reducing agent like titanium(III) chloride. This reaction proceeds through a formal reductive C(sp2)–H amination reaction, leading to the formation of the indole ring.

Industrial Production Methods

Industrial production of indole derivatives often involves catalytic processes to ensure high yields and purity. Catalysts such as L-proline, Amberlite, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt have been used to facilitate the cyclization reactions. These methods are optimized for large-scale production, ensuring the efficient synthesis of this compound.

化学反应分析

Types of Reactions

2,3-Dimethyl-1H-indol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the system.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce various amine-substituted indoles.

科学研究应用

Synthesis Overview

| Method | Reagents | Yield |

|---|---|---|

| Condensation with aldehydes | Anthranilamide and aldehydes | 33%-86% |

| One-pot reactions | Indoles with various substrates | Good yields |

| Cyclocondensation | Thiosemicarbazide and phenacyl bromides | Moderate yields |

Biological Applications

The biological potential of 2,3-dimethyl-1H-indol-7-amine has been explored in several studies, revealing its promise as a bioactive molecule.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, one study demonstrated that a related compound displayed an MIC (Minimum Inhibitory Concentration) of 1 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in treating resistant infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as A549 (lung adenocarcinoma) and exhibit cytotoxic effects against other cancer types. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. Its derivatives have been studied for their effects on neurological disorders and as modulators of serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Industrial Applications

In addition to its biological significance, this compound is being explored for industrial applications. It can be utilized in the development of new materials with specific properties such as coatings and polymers. The unique chemical structure allows for modifications that enhance material performance.

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Antimicrobial Study : A derivative was tested against multiple bacterial strains, showing effectiveness with low MIC values, particularly against Gram-positive bacteria such as Staphylococcus aureus.

- Cytotoxicity Evaluation : In a series of experiments involving various cancer cell lines, compounds derived from this compound demonstrated significant cytotoxicity, prompting further investigation into their mechanisms of action.

- Serotonin Modulation : Research on the compound's analogs revealed their ability to modulate serotonin receptors effectively, indicating potential therapeutic benefits for mood disorders.

作用机制

The mechanism of action of 2,3-dimethyl-1H-indol-7-amine involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity. The compound’s effects are mediated through pathways involving oxidative stress reduction, DNA synthesis inhibition, and modulation of proinflammatory cytokines and chemokines.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Known for its anticancer properties.

3,3’-Diindolylmethane: Studied for its potential therapeutic effects.

Uniqueness

2,3-Dimethyl-1H-indol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 3, along with an amine group at position 7, differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets.

生物活性

2,3-Dimethyl-1H-indol-7-amine (CAS No. 101832-73-9) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

This compound is characterized by a unique substitution pattern that includes two methyl groups at positions 2 and 3, and an amine group at position 7. This specific arrangement influences its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 160.22 g/mol .

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to engage with proteins involved in cellular signaling and metabolic pathways. For instance, indole derivatives are known to modulate the activity of enzymes related to cancer cell proliferation and apoptosis.

Biochemical Pathways

Research indicates that this compound can influence several biochemical pathways, including:

- Cell Cycle Regulation : It may inhibit key proteins involved in cell cycle progression, thereby inducing cell cycle arrest in cancer cells.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress within cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 8.0 | |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound could serve as a lead in the development of new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Notably:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.90 µg/mL | |

| Escherichia coli | 5.00 µg/mL | |

| Mycobacterium tuberculosis | 0.50 µg/mL |

These findings indicate its potential as an antimicrobial agent, particularly against resistant strains.

Case Studies and Research Findings

Recent studies have employed molecular docking techniques to predict the binding affinity of this compound to various protein targets associated with disease states. For instance, it showed favorable interactions with proteins involved in the regulation of apoptosis and cell proliferation pathways .

Additionally, preclinical models have reported that treatment with this compound resulted in reduced tumor sizes in xenograft models of breast cancer . The mechanism was attributed to the induction of apoptosis through the activation of caspases.

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.

- In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.

- Formulation Development : Exploring drug delivery systems that enhance bioavailability and target specificity.

属性

IUPAC Name |

2,3-dimethyl-1H-indol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBIHKSWFZJZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144251 | |

| Record name | Indole, 7-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101832-73-9 | |

| Record name | Indole, 7-amino-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 7-amino-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。